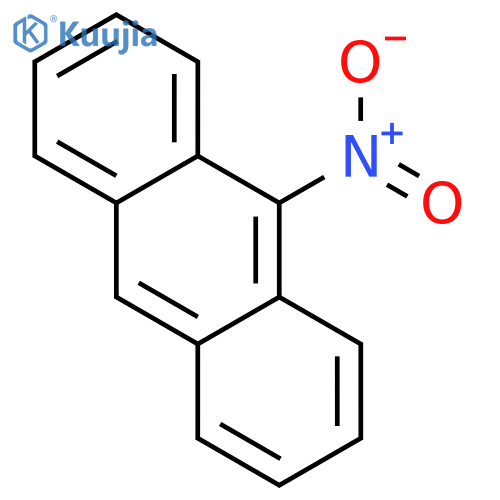Cas no 602-60-8 (9-Nitroanthracene)

9-Nitroanthracene structure
商品名:9-Nitroanthracene
9-Nitroanthracene 化学的及び物理的性質
名前と識別子
-
- 9-Nitroanthracene
- 9-Nitroanthracene (purity)
- 5-Nitroanthracene
- 9-Nitroanthracene100µg
- 9-NA
- Anthracene, 9-nitro-
- 9-Nitro-anthracene
- JZ1TB3N57P
- LSIKFJXEYJIZNB-UHFFFAOYSA-N
- 9-Nitro anthracene
- PubChem15119
- DSSTox_CID_5730
- DSSTox_RID_77896
- DSSTox_GSID_25730
- MLS002454383
- LSIKFJXEYJIZNB-UHFFFAOYSA-
- HMS3039K17
- NSC47175
- Tox21_400025
- 8981AB
- STK044217
- 9-Nitroanthracene, 93%
- NSC 47175
- SCHEMBL57759
- 9-Nitroanthracene, BCR(R) certified Reference Material
- InChI=1/C14H9NO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H
- NS00034320
- NCGC00091602-02
- UNII-JZ1TB3N57P
- AS-56867
- N0987
- CHEBI:82501
- CCRIS 4679
- 9-NITROANTHRACENE [IARC]
- Diethyl 2-(piperidin-1-yl)ethylphosphonate
- D86670
- NSC-47175
- SMR001372000
- SB67031
- NCGC00091602-01
- C19470
- MFCD00001248
- 9-Nitroanthracene, matrix substance for MALDI-MS, >=98.5% (HPLC)
- DTXCID805730
- 602-60-8
- AKOS003595740
- W-203247
- CAS-602-60-8
- NCGC00091602-03
- NITROANTHRACENE, 9-
- Q27156005
- DTXSID5025730
- FT-0621681
- CHEMBL166112
- EINECS 210-021-9
- A832660
- DB-022278
-
- MDL: MFCD00001248
- インチ: 1S/C14H9NO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H
- InChIKey: LSIKFJXEYJIZNB-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C2=C([H])C([H])=C([H])C([H])=C2C([H])=C2C([H])=C([H])C([H])=C([H])C2=1)=O
- BRN: 1877509
計算された属性
- せいみつぶんしりょう: 223.06337
- どういたいしつりょう: 223.063329
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 0
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 45.8
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 黄色針状結晶(エタノールから再結晶)または黄色柱状結晶(酢酸またはキシレンから再結晶)
- 密度みつど: 1.1814 (rough estimate)
- ゆうかいてん: 142.0 to 147.0 deg-C
- ふってん: 275°C/17mmHg(lit.)
- フラッシュポイント: 275°C/17mm
- 屈折率: 1.4700 (estimate)
- PSA: 43.14
- LogP: 4.42440
- 最大波長(λmax): 430(Diethyl ether)(lit.)
- ようかいせい: ベンゼン/二硫化炭素に溶けやすく、酢酸/エタノールに溶けず、アルカリ水溶液に溶けない
9-Nitroanthracene セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22;S24/25
- RTECS番号:CB0715000
- セキュリティ用語:S22;S24/25
- ちょぞうじょうけん:2-8°C
9-Nitroanthracene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM280453-5g |
9-Nitroanthracene |
602-60-8 | 96% | 5g |
$*** | 2023-05-30 | |
| TRC | N491930-100mg |
9-Nitroanthracene |
602-60-8 | 100mg |
$69.00 | 2023-05-17 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239063-100mg |
9-Nitroanthracene |
602-60-8 | 98% | 100mg |
¥62.00 | 2024-05-07 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB23628-1g |
9-Nitroanthracene |
602-60-8 | 97% | 1g |
441.00 | 2021-07-09 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 56229-100MG |
9-Nitroanthracene |
602-60-8 | ≥98.5% | 100MG |
¥1715.69 | 2022-02-23 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EJ233-200mg |
9-Nitroanthracene |
602-60-8 | 90.0%(GC) | 200mg |
¥218.0 | 2022-06-10 | |
| abcr | AB177383-5 g |
9-Nitroanthracene, 95%; . |
602-60-8 | 95% | 5 g |
€246.00 | 2023-07-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239063-250mg |
9-Nitroanthracene |
602-60-8 | 98% | 250mg |
¥84.00 | 2024-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EJ233-1g |
9-Nitroanthracene |
602-60-8 | 90.0%(GC) | 1g |
¥375.5 | 2023-09-02 | |
| abcr | AB177383-25g |
9-Nitroanthracene, 95%; . |
602-60-8 | 95% | 25g |
€960.00 | 2025-02-18 |
9-Nitroanthracene 関連文献
-
Ruijin Li,Lifang Zhao,Li Zhang,Minghui Chen,Jing Shi,Chuan Dong,Zongwei Cai Toxicol. Res. 2017 6 654
-
2. Molecular polarisability. The conformations of some 9-substituted anthracenes as solutesR. J. W. Le Fèvre,L. Radom,G. L. D. Ritchie J. Chem. Soc. B 1968 775
-
Yanhao Zhang,Yuanyuan Song,Jie Wu,Ruijin Li,Di Hu,Zian Lin,Zongwei Cai Chem. Commun. 2019 55 3745
-
William Rodríguez-Córdoba,Luis Gutiérrez-Arzaluz,Fernando Cortés-Guzmán,Jorge Peon Chem. Commun. 2021 57 12218
-
Nengxuan Ma,Wei Bian,Ruijin Li,Hong Geng,Jiangang Zhang,Chuan Dong,Shaomin Shuang,Zongwei Cai Anal. Methods 2015 7 3967
602-60-8 (9-Nitroanthracene) 関連製品
- 111438-94-9(Dibenzo[def,mno]chrysene,6-nitro-)
- 42397-64-8(1,6-Dinitropyrene)
- 42397-65-9(1,8-Dinitropyrene (90%))
- 5522-43-0(1-Nitropyrene)
- 776-34-1(4-Nitro-1-naphthylamine)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:602-60-8)9-Nitroanthracene

清らかである:99%/99%
はかる:5g/25g
価格 ($):163.0/503.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:602-60-8)9-Nitroanthracene

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ